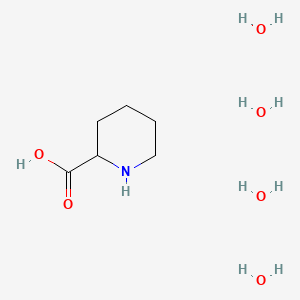
DL-Pipecolinic acid tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Pipecolinic acid tetrahydrate, also known as piperidine-2-carboxylic acid tetrahydrate, is an organic compound with the molecular formula C6H11NO2·4H2O. It is a derivative of pipecolic acid, which is a non-proteinogenic amino acid. This compound is of significant interest due to its role in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DL-Pipecolinic acid tetrahydrate can be synthesized through several methods. One common approach involves the cyclization of lysine. The process typically includes the following steps:
Cyclization of Lysine: Lysine undergoes cyclization to form Δ1-piperideine-2-carboxylic acid or Δ1-piperideine-6-carboxylic acid.
Reduction: The resulting product is then reduced by a specific reductase to yield pipecolic acid.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. These methods utilize enzymes to catalyze the conversion of lysine to pipecolic acid. For instance, a transaminase capable of lysine ε-deamination can be coupled with a pyrroline-5-carboxylate reductase, achieving high conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Pipecolinic acid tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pipecolic acid derivatives.
Reduction: Reduction reactions can yield different pipecolic acid isomers.
Substitution: It can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various pipecolic acid derivatives, which are used in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
DL-Pipecolinic acid tetrahydrate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of DL-Pipecolinic acid tetrahydrate involves its role as a precursor in various biosynthetic pathways. It is incorporated into biologically active molecules through enzymatic reactions. For example, it is converted to pipecolic acid, which then participates in the synthesis of secondary metabolites with anticancer or antibiotic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to DL-Pipecolinic acid tetrahydrate include:
L-Proline: Another cyclic amino acid used in asymmetric synthesis.
Piperidine: A structural analog used in organic synthesis.
Lysine: The precursor amino acid in the biosynthesis of pipecolic acid.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of secondary metabolites and its use as an organocatalyst. Its ability to participate in various chemical reactions and its applications in medicine and industry make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
69777-15-7 |
|---|---|
Molekularformel |
C6H19NO6 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
piperidine-2-carboxylic acid;tetrahydrate |
InChI |
InChI=1S/C6H11NO2.4H2O/c8-6(9)5-3-1-2-4-7-5;;;;/h5,7H,1-4H2,(H,8,9);4*1H2 |
InChI-Schlüssel |
WVXGYYBWRIIFOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C(=O)O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)

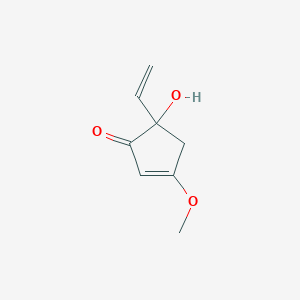

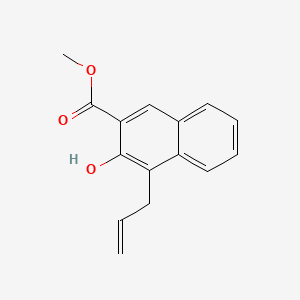
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
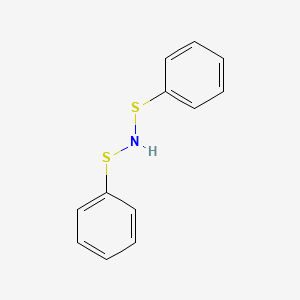
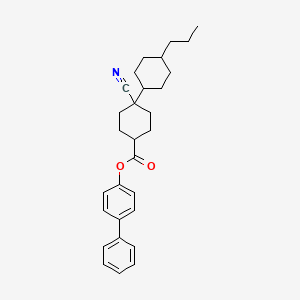
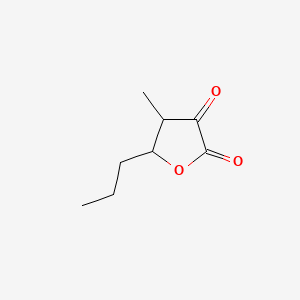

![4-[15-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B13798471.png)


![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)
